Quinol sulfate

Description

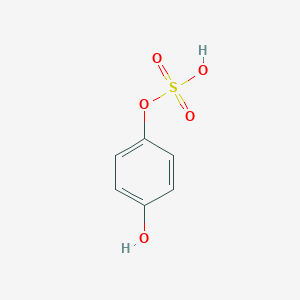

Structure

3D Structure

Properties

CAS No. |

17438-29-8 |

|---|---|

Molecular Formula |

C6H6O5S |

Molecular Weight |

190.18 g/mol |

IUPAC Name |

(4-hydroxyphenyl) hydrogen sulfate |

InChI |

InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) |

InChI Key |

FPXPQMOQWJZYBL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)O |

Other CAS No. |

61162-95-6 17438-29-8 |

Related CAS |

61162-95-6 (sulfate, MF unknown) |

Synonyms |

hydroquinone mono(hydrogen sulfate) quinol sulfate |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Quinol sulfate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinol sulfate, also known as (4-hydroxyphenyl) hydrogen sulfate, is an aryl sulfate and a significant metabolite of hydroquinone.[1] As a member of the phenol class of compounds, it plays a crucial role in the detoxification and excretion of hydroquinone, a widely used chemical in various industries and dermatological applications.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of this compound, with a focus on its metabolic pathways and potential interactions with cellular signaling cascades.

Chemical Structure and Properties

This compound is structurally characterized by a hydroquinone core with one of its hydroxyl groups substituted by a sulfo group.[1] This modification significantly alters the physicochemical properties of the parent molecule, hydroquinone.

Below is a summary of its key chemical identifiers and computed properties.

| Property | Value | Reference |

| IUPAC Name | (4-hydroxyphenyl) hydrogen sulfate | [1] |

| Synonyms | This compound, 4-hydroxyphenyl hydrogen sulfate, Hydroquinone mono(hydrogen sulfate) | [1] |

| Molecular Formula | C₆H₆O₅S | [1][3] |

| Molecular Weight | 190.18 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1O)OS(=O)(=O)O | [3] |

| InChI Key | FPXPQMOQWJZYBL-UHFFFAOYSA-N | [1] |

| CAS Number | 17438-29-8 | [1] |

| XLogP3 | 0.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the direct sulfation of hydroquinone being a common approach. Below is a generalized experimental protocol for the chemical synthesis of this compound, based on methods for preparing similar aryl sulfates.

Representative Experimental Protocol: Direct Sulfation of Hydroquinone

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling concentrated acids.

-

Dissolution: Dissolve hydroquinone in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask. The flask should be placed in an ice-water bath to maintain a low temperature.

-

Sulfation: While stirring, slowly add concentrated sulfuric acid dropwise to the hydroquinone solution. The reaction should be kept at a low temperature (below 5°C) to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, the mixture is carefully quenched by pouring it over crushed ice. The acidic solution is then neutralized with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Biological Role and Significance

Metabolism of Hydroquinone

In humans and other mammals, this compound is a major metabolite of hydroquinone.[1][2] The biotransformation of hydroquinone to its sulfated and glucuronidated conjugates is a critical detoxification pathway that facilitates its excretion from the body, primarily through the urinary system.[2] This metabolic process is primarily mediated by sulfotransferase enzymes (SULTs), with SULT1A1 being a key enzyme in humans.[2]

Potential Biological Activities

While the biological activities of this compound itself are not as extensively studied as its parent compound, its formation is a key aspect of hydroquinone's toxicology and pharmacology. It is plausible that this compound may interact with cellular signaling pathways, although its activity is likely different from that of hydroquinone due to the presence of the sulfate group.

Antioxidant Activity: The antioxidant properties of phenolic compounds are often attributed to their hydroxyl groups. The sulfation of one of the hydroxyl groups in hydroquinone to form this compound is expected to reduce its antioxidant activity. Studies on other sulfated phenolic metabolites have shown that sulfation can lead to a decrease in antioxidant capacity due to the blockage of the free hydroxyl group.

Interaction with Cellular Signaling Pathways

Polyphenols and their metabolites are known to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation, cell proliferation, and apoptosis. While direct evidence for this compound is limited, it is a relevant area of investigation for drug development professionals.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. It typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key MAPK pathways include the ERK, JNK, and p38 pathways.

Suggested Experimental Protocols for Biological Activity Screening

For researchers interested in investigating the biological effects of this compound, the following are generalized protocols for assessing its potential antioxidant and anti-inflammatory activities.

In Vitro Antioxidant Activity Assay (DPPH Method)

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add different concentrations of this compound to the DPPH solution. A positive control (e.g., ascorbic acid or hydroquinone) and a negative control (solvent only) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and an IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

In Vitro Anti-inflammatory Activity Assay (Western Blot for NF-κB Activation)

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of this compound.

-

Protein Extraction: After the treatment period, lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Conclusion

This compound is a key metabolite in the detoxification of hydroquinone. While its own biological activities are not yet fully elucidated, its chemical structure and relationship to other bioactive polyphenols suggest that it may have roles in cellular signaling. Further research is warranted to explore the potential pharmacological effects of this compound, particularly in the context of inflammation and cell signaling. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and toxicology.

References

- 1. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 2. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

Quinol Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinol sulfate, also known as (4-hydroxyphenyl) hydrogen sulfate, is a significant metabolite of hydroquinone, an aromatic organic compound widely used in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to this compound. The information is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science.

Chemical and Physical Properties

This compound (CAS Number: 17438-29-8) is an aryl sulfate and a member of the phenols.[1] Its formation in the body is a key step in the detoxification of hydroquinone.[2] A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17438-29-8 | [2][3][4] |

| Molecular Formula | C₆H₆O₅S | [2][3][4] |

| Molecular Weight | 190.18 g/mol | [2][3][4] |

| IUPAC Name | (4-hydroxyphenyl) hydrogen sulfate | [2][3][4] |

| Synonyms | Hydroquinone sulfate, Quinol monosulfate, 4-hydroxyphenyl sulfate | [2][3][4] |

| Density | 1.669 g/cm³ (predicted) | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Soluble | [2] |

| LogP | 1.65460 (predicted) | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Metabolic Pathway: The Sulfation of Hydroquinone

The primary metabolic fate of hydroquinone in vivo is its conversion to more water-soluble conjugates, facilitating its excretion. This detoxification process primarily involves sulfation and glucuronidation. The sulfation of hydroquinone to this compound is catalyzed by sulfotransferase enzymes (SULTs), with the SULT1A1 isoform playing a major role.[2] This enzymatic reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to one of the hydroxyl groups of hydroquinone.

The metabolic conversion can be visualized as a straightforward signaling pathway, as illustrated in the diagram below.

Caption: Metabolic sulfation of hydroquinone to this compound.

Experimental Protocols

Synthesis of this compound

Principle: The direct sulfation of hydroquinone can be achieved using a sulfonating agent such as concentrated sulfuric acid. The reaction needs to be carefully controlled to favor monosulfation and prevent side reactions.

Materials:

-

Hydroquinone

-

Concentrated sulfuric acid (98%)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone in a suitable solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous solution with diethyl ether multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being more polar than hydroquinone, will have a shorter retention time on a nonpolar stationary phase.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol or acetonitrile and water (with 0.1% formic acid or acetic acid for pH control).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound (requires experimental determination, but a starting point could be around 290 nm, similar to hydroquinone).

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and perform serial dilutions to create a calibration curve.

-

Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is necessary. The supernatant can then be diluted with the mobile phase before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples by correlating the peak area with the calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC-based quantification of this compound.

Biological Significance and Applications

This compound's primary role is as a detoxification metabolite of hydroquinone.[2] Its formation significantly increases the water solubility of the parent compound, which is crucial for its elimination from the body via urine. Therefore, the detection and quantification of this compound in biological fluids can serve as a biomarker for hydroquinone exposure.

In the context of drug development, understanding the metabolic pathways of compounds containing a hydroquinone moiety is essential. The potential for sulfation can influence the pharmacokinetic profile, bioavailability, and potential toxicity of a drug candidate.

Conclusion

References

- 1. Bis(4-hydroxyphenyl) sulfone for synthesis 80-09-1 [sigmaaldrich.com]

- 2. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC analysis for the contamination of hydroquinone in skin-whitening herbal cosmetic cream. | Semantic Scholar [semanticscholar.org]

- 4. CN103472154A - Method for analysis of hydroxychloroquine sulfate raw material and preparation by high performance liquid chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Quinol Sulfate from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of quinol sulfate, a significant metabolite of hydroquinone. The document details the chemical principles, experimental protocols, and analytical data pertinent to its preparation, targeting professionals in research and drug development.

Introduction

This compound, also known as hydroquinone sulfate, is the major phase II metabolite of hydroquinone, an industrially significant chemical also found in various consumer products. The sulfation of hydroquinone is a critical detoxification pathway in vivo, converting the potentially toxic hydroquinone into a more water-soluble and readily excretable form. Understanding the synthesis of this compound is essential for toxicological studies, the development of analytical standards for metabolic monitoring, and for investigating the broader biological roles of sulfated phenols. This guide outlines the primary methods for the chemical synthesis of this compound from hydroquinone.

Synthesis of this compound

The most direct method for the synthesis of this compound is the electrophilic aromatic substitution of hydroquinone with a sulfating agent. While direct sulfonation with concentrated sulfuric acid is a common approach for phenols, selective monosulfonation of the di-functional hydroquinone can be challenging and may lead to the formation of hydroquinone disulfate as a byproduct. Alternative methods utilizing milder sulfating agents can offer greater control over the reaction.

Physicochemical Properties of Reactants and Products

A summary of the key physicochemical properties of the starting material and the target product is presented in Table 1.

| Property | Hydroquinone | This compound (Potassium Salt) |

| Molecular Formula | C₆H₆O₂ | C₆H₅KO₅S |

| Molecular Weight | 110.11 g/mol | 228.26 g/mol |

| Appearance | White crystalline solid | Data not available |

| Melting Point | 172 °C | Data not available |

| Boiling Point | 287 °C | Data not available |

| Solubility in Water | 5.9 g/100 mL (15 °C) | Data not available |

| CAS Number | 123-31-9 | 17438-29-8 (for the acid form) |

Experimental Protocols

While a specific, high-yield protocol for the selective monosulfation of hydroquinone is not widely documented in recent literature, a general approach can be adapted from classical methods for the sulfonation of phenols. The following protocols describe two potential methods for the synthesis of this compound.

Method 1: Direct Sulfonation with Sulfuric Acid (Adapted from Phenol Sulfonation)

This method involves the direct reaction of hydroquinone with concentrated sulfuric acid. Temperature control is critical to favor the formation of the monosulfated product.

Materials:

-

Hydroquinone

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Calcium carbonate or Potassium hydroxide

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroquinone in a minimal amount of a suitable inert solvent or use neat hydroquinone if the reaction is to be performed solvent-free.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of calcium carbonate or potassium hydroxide to precipitate the sulfate salt.

-

Filter the precipitate and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Note: This is an adapted procedure and optimization of reaction time, temperature, and stoichiometry may be required to maximize the yield of the monosulfated product and minimize the formation of the disulfated byproduct.

Method 2: In-situ Generation for Analytical Standards

A method for the in-situ preparation of hydroquinone monosulfonate in an aqueous solution has been described for use in photographic developers. This could be adapted for the preparation of an analytical standard solution.

Materials:

-

Hydroquinone (5.5 g)

-

Sodium sulfite (12.5 g)

-

Hydrogen peroxide (40 volumes, 5 mL)

-

Water (150 mL)

Procedure:

-

Dissolve sodium sulfite and hydroquinone in water in a beaker.

-

Adjust the pH of the solution to approximately 9.

-

Add the hydrogen peroxide solution to the mixture. The formation of sodium hydroquinone monosulfonate occurs rapidly in the solution.[1]

This method is suitable for generating the compound in solution for immediate use, for example, as a reference standard in chromatographic analysis. Isolation of the solid product would require further workup and purification steps.

Data Presentation

Expected Yield

The yield for the synthesis of this compound is not well-documented. For the adapted direct sulfonation method, yields can be variable and are highly dependent on the reaction conditions. Optimization would be necessary to achieve a satisfactory yield.

Spectroscopic Data of this compound (Potassium Salt)

The following data is available for the potassium salt of hydroquinone monosulfate.

| Analysis | Data |

| ¹H NMR | The proton NMR spectrum would show signals corresponding to the aromatic protons of the hydroquinone ring, with chemical shifts influenced by the hydroxyl and sulfate groups. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the six carbons of the benzene ring. The carbons bearing the hydroxyl and sulfate groups would be significantly shifted downfield. |

| FTIR | The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, S=O and O-S-O stretches of the sulfate group, and C-O stretching, in addition to the aromatic C-H and C=C stretching vibrations. |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via direct sulfonation.

Caption: A generalized workflow for the synthesis of this compound.

Metabolic Pathway of Hydroquinone

The diagram below illustrates the metabolic sulfation of hydroquinone to this compound, a key detoxification pathway.

Caption: Metabolic sulfation of hydroquinone to this compound.

Conclusion

The synthesis of this compound from hydroquinone is a key reaction for accessing this important metabolite for research purposes. While direct sulfonation with sulfuric acid presents a straightforward approach, careful control of reaction conditions is necessary to achieve selective monosulfonation. The development of a robust and high-yielding synthesis protocol remains an area for further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in drug development and toxicology.

References

The Enzymatic Architecture of Quinol Sulfate Biosynthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of quinol sulfate, a critical metabolic pathway for the detoxification and regulation of quinols. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the sulfotransferase enzymes involved, their kinetics with relevant substrates, detailed experimental protocols, and the signaling pathways governing their expression.

Executive Summary

The sulfation of quinols, particularly hydroquinone, is a key phase II metabolic reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes. This biotransformation significantly increases the water solubility of quinols, facilitating their excretion and reducing their potential toxicity. The primary enzyme implicated in the sulfation of a wide array of small phenolic compounds, including quinols, is Sulfotransferase 1A1 (SULT1A1). This guide details the enzymatic machinery responsible for this compound biosynthesis, presenting available quantitative data, methodologies for its study, and the regulatory networks that control this vital detoxification pathway.

Core Pathway: Biosynthesis of this compound

The biosynthesis of this compound is a concerted process involving the activation of inorganic sulfate to the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and the subsequent transfer of the sulfonate group to a quinol acceptor. This latter step is catalyzed by SULT enzymes.

Key Enzymes and a General Reaction

-

ATP Sulfurylase and APS Kinase: These enzymes are responsible for the synthesis of PAPS from ATP and inorganic sulfate.

-

Sulfotransferases (SULTs): This superfamily of enzymes catalyzes the transfer of the sulfonate group from PAPS to a substrate. Human SULT1A1 is recognized for its broad substrate specificity towards small phenolic compounds and is considered the principal enzyme in quinol sulfation. Other isoforms, such as SULT1E1, may also contribute, albeit to a lesser extent.

The general reaction for the sulfation of hydroquinone is as follows:

Hydroquinone + PAPS ---(SULT1A1)---> Hydroquinone sulfate + PAP

Quantitative Data on Sulfotransferase Activity

Table 1: Kinetic Parameters of Recombinant Human SULT1A1 Allozymes and SULT1E1 for Various Polyphenolic Substrates

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| Apigenin | SULT1A11 | 1.3 ± 0.2 | 1.4 ± 0.1 |

| SULT1A12 | 1.8 ± 0.4 | 0.2 ± 0.0 | |

| SULT1A13 | 1.1 ± 0.2 | 1.3 ± 0.1 | |

| SULT1E1 | 3.5 ± 0.5 | 0.1 ± 0.0 | |

| Chrysin | SULT1A11 | 0.8 ± 0.1 | 1.2 ± 0.1 |

| SULT1A12 | 0.7 ± 0.1 | 1.0 ± 0.1 | |

| SULT1A13 | 0.8 ± 0.1 | 1.2 ± 0.1 | |

| SULT1E1 | 2.5 ± 0.3 | 0.2 ± 0.0 | |

| Epicatechin | SULT1A11 | 25.0 ± 4.0 | 1.5 ± 0.1 |

| SULT1A12 | 30.0 ± 6.0 | 0.3 ± 0.0 | |

| SULT1A13 | 28.0 ± 5.0 | 1.6 ± 0.1 | |

| SULT1E1 | 50.0 ± 8.0 | 0.1 ± 0.0 | |

| Quercetin | SULT1A11 | 0.5 ± 0.1 | 0.9 ± 0.1 |

| SULT1A12 | 0.6 ± 0.1 | 0.7 ± 0.1 | |

| SULT1A13 | 0.5 ± 0.1 | 0.9 ± 0.1 | |

| SULT1E1 | 1.2 ± 0.2 | 0.3 ± 0.0 | |

| Resveratrol | SULT1A11 | 2.0 ± 0.3 | 1.1 ± 0.1 |

| SULT1A12 | 2.2 ± 0.4 | 0.2 ± 0.0 | |

| SULT1A1*3 | 2.1 ± 0.3 | 1.2 ± 0.1 | |

| SULT1E1 | 4.5 ± 0.6 | 0.1 ± 0.0 |

Data are presented as mean ± S.D. Data sourced from a study on the variable sulfation of dietary polyphenols. Note: This table presents data for various polyphenolic substrates as a proxy due to the absence of specific kinetic data for hydroquinone in the available literature.

Signaling Pathways Regulating Sulfotransferase Expression

The expression of SULTs, particularly SULT1A1 and SULT2A1, is under the control of complex signaling networks that respond to both endogenous and exogenous stimuli. Key regulators include nuclear receptors and transcription factors that sense the presence of xenobiotics and cellular stress.

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are key nuclear receptors that are activated by a wide range of xenobiotics and some endobiotics. Upon activation, these receptors translocate to the nucleus and induce the expression of genes encoding drug-metabolizing enzymes, including SULTs. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including SULT1A1, to upregulate their expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of this compound biosynthesis.

In Vitro Sulfation Assay for Hydroquinone using Recombinant Human SULT1A1

This protocol is adapted from standard radiometric sulfotransferase assays.

5.1.1 Materials and Reagents

-

Recombinant human SULT1A1 (commercially available)

-

Hydroquinone

-

[35S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

50 mM Potassium Phosphate Buffer (pH 7.0)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Stop Solution (e.g., 0.1 M zinc sulfate)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Scintillation vials

5.1.2 Assay Procedure

-

Prepare Reaction Cocktail: In a microcentrifuge tube on ice, prepare a reaction cocktail containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM DTT, and [35S]PAPS (final concentration ~0.5 µCi).

-

Substrate Addition: Add varying concentrations of hydroquinone (dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%) to individual microcentrifuge tubes. Include a no-substrate control.

-

Enzyme Dilution: Dilute the recombinant human SULT1A1 in an ice-cold dilution buffer (e.g., 5 mM potassium phosphate buffer, pH 7.0, containing 1.5 mg/mL BSA and 10 mM DTT).

-

Initiate Reaction: Add the diluted enzyme to the substrate-containing tubes to start the reaction. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Precipitation and Separation: Precipitate the unreacted [35S]PAPS by adding a precipitating agent (e.g., barium hydroxide). Centrifuge to pellet the precipitate.

-

Quantification: Transfer an aliquot of the supernatant containing the [35S]-labeled hydroquinone sulfate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of hydroquinone sulfate formation. For kinetic analysis, plot the reaction velocity against the hydroquinone concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Analysis of this compound Formation in Cell Culture

This protocol outlines a general method for assessing the capacity of a cell line (e.g., HepG2) to metabolize hydroquinone to its sulfate conjugate.

5.2.1 Materials and Reagents

-

Cultured cells (e.g., HepG2 human hepatoma cells)

-

Cell culture medium

-

Hydroquinone

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer

-

LC-MS/MS system for analysis

5.2.2 Procedure

-

Cell Culture: Culture HepG2 cells to a desired confluency in appropriate cell culture plates.

-

Treatment: Treat the cells with varying concentrations of hydroquinone for a specified time period (e.g., 24 hours). Include a vehicle control.

-

Sample Collection:

-

Media: Collect the cell culture media.

-

Cell Lysate: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer.

-

-

Sample Preparation: Prepare the media and cell lysate samples for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation.

-

LC-MS/MS Analysis: Analyze the prepared samples for the presence and quantity of hydroquinone and hydroquinone sulfate using a validated LC-MS/MS method.

-

Data Analysis: Quantify the amount of hydroquinone sulfate formed and normalize it to the total protein concentration in the cell lysate.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for the identification and characterization of enzymes involved in this compound biosynthesis.

This workflow begins with the expression and purification of candidate SULT enzymes, followed by in vitro kinetic characterization using hydroquinone as the substrate. Concurrently, cell-based assays are performed to assess quinol sulfation in a more biologically relevant context. The data from both approaches are then integrated to identify the primary SULT isoforms responsible for this compound biosynthesis and to quantify their contribution to this metabolic pathway.

Conclusion

The sulfation of quinols is a fundamental detoxification process primarily mediated by the SULT1A1 enzyme. Understanding the kinetics, regulation, and experimental methodologies associated with this pathway is crucial for toxicology, pharmacology, and drug development. This technical guide provides a foundational resource for researchers in these fields, summarizing the current state of knowledge and offering practical protocols for further investigation. Future research should focus on elucidating the specific kinetic parameters of human SULT1A1 for hydroquinone and further exploring the interplay of regulatory networks in different tissues and disease states.

An In-depth Technical Guide on the Mechanism of Action of Quinol Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinol sulfate, also known as hydroquinone sulfate, is the major conjugate metabolite of hydroquinone, a compound widely used in dermatological applications for its depigmenting properties and a significant environmental and industrial chemical. The biological activity of this compound is intrinsically linked to its parent compound, hydroquinone. Formed primarily in the liver through sulfation by sulfotransferase enzymes, particularly SULT1A1, this compound represents a key step in the detoxification and excretion of hydroquinone. However, the reversible nature of this metabolic process, with hydrolysis back to hydroquinone mediated by sulfatases, suggests a more complex role for this compound in biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its metabolic pathways, the biological activities of its parent compound, and the experimental methodologies used to study these processes. While direct quantitative data on the independent activity of this compound is limited, this document consolidates the available information to serve as a valuable resource for researchers and professionals in drug development and toxicology.

Introduction

This compound, or 4-hydroxyphenyl sulfate, is an aryl sulfate and a primary metabolite of hydroquinone.[1] Its formation is a crucial part of the phase II metabolic pathway for hydroquinone, which aims to increase its water solubility and facilitate its elimination from the body.[2] While often considered an inactive detoxification product, the potential for in vivo hydrolysis back to the pharmacologically active hydroquinone complicates this view. This guide delves into the known mechanisms surrounding this compound, providing a detailed examination of its metabolic fate and the associated biological consequences.

Metabolic Pathways

The mechanism of action of this compound is predominantly understood through its metabolic relationship with hydroquinone. This involves two key enzymatic processes: sulfation and desulfation.

Sulfation: Formation of this compound

Hydroquinone undergoes sulfation primarily in the liver, a reaction catalyzed by sulfotransferase enzymes (SULTs). Human sulfotransferase 1A1 (SULT1A1) is the main enzyme responsible for the sulfation of hydroquinone.[2] This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of hydroquinone, forming this compound.

Desulfation: Hydrolysis of this compound

This compound can be hydrolyzed back to hydroquinone by arylsulfatases, which are present in various tissues, including the liver and kidneys. This reverse reaction releases the active hydroquinone, potentially prolonging its biological effects and contributing to its toxicity in certain conditions.[2]

Biological Activity of the Parent Compound: Hydroquinone

The primary mechanism through which this compound is thought to exert biological effects is via its conversion to hydroquinone. The biological activities of hydroquinone are well-documented and are summarized below.

Inhibition of Melanogenesis

Hydroquinone is a well-known inhibitor of melanogenesis and is used clinically as a skin-lightening agent.[3][4] Its primary mode of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5] Hydroquinone acts as a substrate for tyrosinase, competing with the natural substrate, L-tyrosine.[3] The oxidation of hydroquinone by tyrosinase can also lead to the formation of reactive oxygen species (ROS) and quinones that can damage melanocytes.[3]

Quantitative Data on Hydroquinone's Tyrosinase Inhibition

| Compound | IC50 Value | Source |

| Hydroquinone | 70 µM | [6] |

Modulation of Signaling Pathways

Hydroquinone has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

-

NF-κB Pathway: Hydroquinone can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[2][7] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another target of hydroquinone.[8] The specific effects on different MAPK cascades (e.g., ERK, JNK, p38) can vary depending on the cell type and conditions.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay is commonly used to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich, T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (50 mM, pH 6.8)

-

Test compound (e.g., Hydroquinone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound in the appropriate solvent.

-

In a 96-well plate, add phosphate buffer, the test compound solution, and L-DOPA solution.

-

Initiate the reaction by adding the mushroom tyrosinase solution to each well.

-

Incubate the plate at a specific temperature (e.g., 37°C).

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition and determine the IC50 value.

SULT1A1-mediated Sulfation of Hydroquinone Assay

This protocol is for determining the kinetics of hydroquinone sulfation by SULT1A1.

Materials:

-

Recombinant human SULT1A1

-

Hydroquinone

-

[³⁵S]PAPS (radiolabeled 3'-phosphoadenosine-5'-phosphosulfate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, varying concentrations of hydroquinone, and a fixed concentration of [³⁵S]PAPS.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a known amount of recombinant SULT1A1.

-

Incubate for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a solvent like acetonitrile).

-

Separate the radiolabeled this compound from the unreacted [³⁵S]PAPS (e.g., by thin-layer chromatography or a filtration method).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This method is used for the sensitive detection and quantification of this compound in biological matrices like urine or plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample (e.g., urine).

-

Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

-

Reconstitute the extracted sample in the mobile phase.

-

-

HPLC Separation:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 189 -> 109).

-

Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a certified reference standard of this compound.

-

Research Gaps and Future Directions

A significant gap in the current understanding of this compound is the lack of direct evidence for its biological activities. While its role as a metabolite of hydroquinone is well-established, studies using isolated this compound as the primary experimental compound are scarce. Future research should focus on:

-

Direct Tyrosinase Inhibition Studies: Determining the IC50 and Ki values of purified this compound in tyrosinase inhibition assays.

-

Cellular Uptake and Transport: Investigating the mechanisms by which this compound enters and exits cells.

-

Independent Signaling Effects: Assessing the ability of this compound to directly modulate signaling pathways such as NF-κB and MAPK, independent of its conversion to hydroquinone.

-

In Vivo Studies: Conducting in vivo studies with direct administration of this compound to elucidate its pharmacokinetic profile and biological effects.

Conclusion

The mechanism of action of this compound in biological systems is complex and primarily indirect, stemming from its role as a major metabolite of hydroquinone. Its formation via sulfation is a key detoxification pathway, while its hydrolysis back to hydroquinone can contribute to the sustained activity and potential toxicity of the parent compound. While the direct biological effects of this compound remain largely unexplored, the experimental protocols and foundational knowledge presented in this guide provide a solid framework for future investigations into this important xenobiotic metabolite. A deeper understanding of the independent actions of this compound will be crucial for a more complete assessment of the safety and efficacy of hydroquinone-containing products and for managing environmental exposures.

References

- 1. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]

- 2. Hydroquinone suppresses IFN-β expression by targeting AKT/IRF3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tyrosinase - Wikipedia [en.wikipedia.org]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Hydroquinone inhibits NF-kappaB expression in human bone marrow stromal cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]

The Role of Quinol Sulfate in Hydroquinone Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hydroquinone (HQ), a significant industrial chemical and a primary metabolite of benzene, undergoes extensive metabolic processing in vivo. While multiple pathways exist, Phase II conjugation reactions, particularly sulfation to form quinol sulfate, represent a predominant route of metabolism. This technical guide provides an in-depth examination of the formation of this compound, its critical role in the detoxification and systemic clearance of hydroquinone, and the experimental methodologies used to study these processes. Quantitative data are summarized, and key metabolic and experimental workflows are visualized to offer a comprehensive resource for professionals in toxicology and drug development.

Introduction to Hydroquinone Metabolism

Hydroquinone (1,4-dihydroxybenzene) is subject to extensive first-pass metabolism, primarily in the liver and gastrointestinal tract, following absorption.[1][2] The metabolic fate of hydroquinone is a critical determinant of its systemic toxicity. The biotransformation of HQ proceeds via three primary competing pathways:

-

Sulfation: A Phase II conjugation reaction where a sulfo group is added to one of the hydroxyl moieties of hydroquinone, forming this compound (also known as hydroquinone sulfate).[3][4]

-

Glucuronidation: Another major Phase II pathway where UDP-glucuronosyltransferases (UGTs) conjugate hydroquinone with glucuronic acid, forming hydroquinone glucuronide.[3]

-

Oxidation: A Phase I reaction that converts hydroquinone into the highly reactive and toxic intermediate, 1,4-benzoquinone (BQ).[3][5] This reactive metabolite can then undergo conjugation with glutathione (GSH).[1][6]

Sulfation and glucuronidation are considered the major detoxification pathways, converting hydroquinone into water-soluble, pharmacologically inactive metabolites that are readily excreted.[1][3] The formation of this compound is a high-affinity, low-capacity pathway that is particularly important at lower exposure concentrations.

Formation and Function of this compound

The conversion of hydroquinone to this compound is an enzymatic process catalyzed by sulfotransferase (SULT) enzymes. This reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of hydroquinone.

The primary role of this biotransformation is detoxification. The addition of the highly polar sulfate group drastically increases the water solubility of the hydroquinone molecule. This physiochemical change facilitates its transport in the bloodstream and, most importantly, its rapid elimination from the body, primarily via renal excretion in the urine.[2] By shunting hydroquinone towards this pathway, the formation of the toxic 1,4-benzoquinone intermediate is limited, thereby reducing the potential for cellular damage, protein binding, and DNA adduct formation.[3][6]

Quantitative Analysis of Hydroquinone Metabolism

Studies, particularly in Fischer 344 rats, have quantified the distribution of hydroquinone metabolites following oral administration. These data highlight the prominence of sulfation and glucuronidation as the major metabolic routes.

Table 1: Urinary Metabolite Distribution of ¹⁴C-Hydroquinone in Fischer 344 Rats (Data derived from a single oral dose study)

| Metabolite | Percentage of Administered Dose (%) | Reference |

| This compound | 19 - 33% | [2] |

| Hydroquinone Glucuronide | 45 - 53% | [2] |

| Unchanged Hydroquinone | < 3% | [2] |

| Mercapturic Acid Conjugate | < 5% | [2] |

Table 2: Key Pharmacokinetic Parameters of Hydroquinone in Fischer 344 Rats (Following a single 50 mg/kg oral gavage dose)

| Parameter | Value | Significance | Reference |

| Tmax (Parent HQ) | ~20 minutes | Rapid absorption from the GI tract. | [2] |

| Tmax (Total ¹⁴C) | ~30 minutes | Rapid conversion to metabolites. | [2] |

| Parent HQ in Blood | ~1% of total ¹⁴C | Indicates extensive first-pass metabolism. | [2] |

| Primary Excretion Route | Urine (87 - 94%) | Metabolites are efficiently cleared by the kidneys. | [2] |

Metabolic Pathway Overview

The metabolism of hydroquinone is a crucial balance between detoxification and bioactivation pathways. While sulfation and glucuronidation lead to safe elimination, the alternative oxidation pathway leads to the formation of the toxic metabolite 1,4-benzoquinone.

Experimental Protocols

In Vivo Hydroquinone Metabolism Study

This protocol outlines a typical methodology for assessing the metabolic fate of hydroquinone in a rodent model, based on established research.[2]

Objective: To determine the absorption, metabolic profile, and excretion of hydroquinone.

Methodology:

-

Test System: Fischer 344 rats, both male and female.

-

Test Article: ¹⁴C-radiolabeled hydroquinone administered as a single oral gavage dose.

-

Dose Administration: A predetermined dose (e.g., 50 mg/kg) is administered.

-

Sample Collection:

-

Blood: Serial blood samples are collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) to determine the concentration of parent compound and total radioactivity.

-

Urine & Feces: Animals are housed in metabolism cages for complete collection of excreta over a 24-48 hour period.

-

-

Sample Analysis:

-

Total radioactivity in blood, urine, and feces is quantified using liquid scintillation counting.

-

Urine samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify parent hydroquinone, this compound, and hydroquinone glucuronide.

-

-

Data Interpretation: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated. The percentage of each metabolite relative to the initial dose is determined to establish the primary routes of metabolism and excretion.

References

- 1. Development of a physiologically based pharmacokinetic model for hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of hydroquinone in Fischer 344 rats after oral or dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. HYDROQUINONE SULFATE - Ataman Kimya [atamanchemicals.com]

- 5. Metabolism of hydroquinone by human myeloperoxidase: mechanisms of stimulation by other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Discovering the function of Quinol sulfate in detoxification pathways.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic processing of xenobiotics and endogenous compounds is a critical physiological process, broadly categorized into Phase I and Phase II detoxification pathways. Phase II conjugation reactions, in particular, play a pivotal role in increasing the hydrophilicity of metabolites, thereby facilitating their excretion from the body. Among these, sulfation is a key pathway for the detoxification of phenolic compounds, including quinols (hydroquinones). This technical guide provides an in-depth exploration of the function of quinol sulfate in detoxification, detailing the enzymatic processes, regulatory mechanisms, and methodologies for its study.

The Sulfation Pathway of Quinol Detoxification

The detoxification of quinones, a class of compounds that can induce oxidative stress and cellular damage, often proceeds through a two-step process. First, the quinone is reduced to a hydroquinone (quinol). This is a prerequisite for the subsequent Phase II conjugation.[1] The hydroxyl groups of the quinol are then targeted by sulfotransferase (SULT) enzymes.

This sulfation reaction involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the quinol. The resulting product, this compound, is a more water-soluble and readily excretable compound. This biotransformation effectively neutralizes the reactivity of the quinol, preventing it from participating in redox cycling and generating reactive oxygen species.

Key Enzymes: The Sulfotransferases (SULTs)

The sulfation of quinols is primarily catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). Several SULT isoforms have been identified, with varying substrate specificities and tissue distribution. The most relevant isoforms for quinol detoxification are members of the SULT1 family, particularly SULT1A1, SULT1A3, and SULT1E1, which are highly expressed in the liver, a major site of xenobiotic metabolism.

Quantitative Analysis of Quinol Sulfation

The efficiency of quinol sulfation can be quantified through enzyme kinetic studies. While specific kinetic parameters for hydroquinone with all relevant SULT isoforms are not extensively documented in publicly available literature, data from structurally similar phenolic substrates provide valuable insights into the catalytic activity of these enzymes.

Table 1: Representative Michaelis-Menten Constants (Km) for Various SULT Isoforms with Phenolic Substrates

| SULT Isoform | Substrate | Apparent K_m_ (µM) | Reference |

| SULT1A1 | Chrysin | 0.05 | [2] |

| SULT1A3 | Chrysin | 3.1 | [2] |

| SULT1A3 | 7,4'-dihydroxyflavone | 3.4 | [2] |

| SULT1E1 | Ethinyl Estradiol | 0.0067 | [3] |

| SULT1A3 | Ethinyl Estradiol | 0.0189 | [3] |

Note: Lower K_m_ values indicate a higher affinity of the enzyme for the substrate.

In the context of detoxification, sulfation often competes with another major Phase II pathway, glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). The relative contribution of each pathway is dependent on factors such as the specific substrate, the tissue, and the expression levels of the respective enzymes. For many phenolic compounds, glucuronidation can be a more rapid detoxification pathway compared to sulfation.[1]

Regulation of the Quinol Sulfation Pathway

The expression and activity of SULT enzymes are tightly regulated, ensuring an appropriate response to xenobiotic exposure. A key mechanism of regulation is at the transcriptional level, mediated by nuclear receptors that act as xenobiotic sensors.

As depicted in Figure 1, xenobiotics can activate nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These activated receptors then translocate to the nucleus and bind to the promoter regions of SULT genes, leading to increased transcription and subsequent translation of SULT enzymes. This induction of SULT expression enhances the cell's capacity to detoxify quinols through sulfation.

Excretion of this compound

Once formed, the highly water-soluble this compound is actively transported out of the cell and into the bloodstream for renal clearance or into the bile for fecal elimination. This efflux is mediated by various transporter proteins located on the cell membrane. Members of the ATP-binding cassette (ABC) transporter family, such as the multidrug resistance-associated proteins (MRPs), and the solute carrier (SLC) family, like the organic anion transporters (OATs), are known to be involved in the transport of sulfate conjugates.[4][5] Specifically, MRP isoforms have been shown to play a major role in the elimination of sulfate conjugates.[5]

Experimental Protocols

In Vitro Sulfotransferase Assay for Quinol

This protocol outlines a general method for determining the sulfation of a quinol substrate by a specific SULT isoform in vitro.

Materials:

-

Recombinant human SULT enzyme (e.g., SULT1A1, SULT1A3, SULT1E1)

-

Quinol substrate (e.g., hydroquinone)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Incubator/water bath

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, the quinol substrate (at various concentrations to determine kinetics), and the SULT enzyme.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the sulfation reaction by adding a saturating concentration of PAPS to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Sample Preparation for Analysis: Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the this compound from the parent quinol and other matrix components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Injection Volume: 1-10 µL.

-

Ionization Mode: ESI negative mode is typically used for the detection of sulfate conjugates.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecular ion of this compound ([M-H]⁻), and the product ions will be specific fragments generated by collision-induced dissociation (e.g., loss of SO₃).

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same matrix as the samples (e.g., 50:50 reaction buffer:acetonitrile).

-

Sample Analysis: Inject the prepared standards and samples onto the LC-MS/MS system.

-

Data Acquisition and Processing: Acquire the data in MRM mode. Integrate the peak areas for the specific transitions of this compound.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow and Logical Relationships

The process of investigating the role of this compound in detoxification can be visualized as a logical workflow.

Conclusion

The sulfation of quinols to form this compound is a fundamental and highly regulated detoxification pathway. Understanding the enzymes, kinetics, and regulation of this process is crucial for assessing the metabolic fate of a wide range of xenobiotics and endogenous compounds. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate the role of this compound in detoxification and to evaluate the potential for drug-drug interactions and metabolic liabilities associated with this pathway. Further research into the specific kinetic parameters of various quinols with different SULT isoforms and the precise roles of efflux transporters will continue to enhance our understanding of this vital detoxification mechanism.

References

- 1. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfotransferase 1E1 is a low km isoform mediating the 3-O-sulfation of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]

- 5. MRP isoforms and BCRP mediate sulfate conjugate efflux out of BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Technical Guide to the Redox Potential of Quinol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinol sulfate, a major metabolite of hydroquinone, is implicated in a variety of biological processes, many of which are intrinsically linked to its redox activity. Understanding the redox potential of this compound is therefore critical for elucidating its mechanism of action in both physiological and pathological contexts. This technical guide provides a preliminary investigation into the redox potential of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Quinones and their hydroquinone derivatives are a class of organic compounds that play a pivotal role in biological electron transport chains, cellular respiration, and as intermediates in the metabolism of xenobiotics.[1] The reversible two-electron reduction of a quinone to a hydroquinone is a fundamental process that dictates the biological activity of these molecules.[2] this compound, also known as hydroquinone sulfate, is a primary metabolite of hydroquinone and is formed through sulfonation, a major pathway in the detoxification of phenolic compounds. While often considered an inactive metabolite destined for excretion, emerging evidence suggests that the redox cycling capabilities of such metabolites may still influence cellular signaling pathways. This guide focuses on the initial characterization of the redox properties of this compound.

Redox Potential of this compound and Related Compounds

The standard redox potential (E°) of a compound is a measure of its tendency to acquire electrons and thereby be reduced. For the quinone/hydroquinone couple, this potential is pH-dependent due to the involvement of protons in the reaction.

Table 1: Redox Potential of Hydroquinone/Quinol Sulfate

| Compound/System | Redox Potential (E°) | Conditions | Reference(s) |

| Benzoquinone/Hydroquinone | +0.714 V vs. SHE | pH 7.0 | |

| Benzoquinone/Hydroquinone | Epa = -0.0548pH + 0.5950 | pH 5.8 - 8.0 | [3] |

| 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)) | Temperature Dependent | Ionic Liquid | [4] |

Note: The redox potential of benzoquinone/hydroquinone is often used as a proxy for this compound due to limited direct data on the sulfated form in standard aqueous solutions. The addition of a sulfate group, an electron-withdrawing group, is expected to increase the redox potential.

Experimental Protocols

The primary technique for determining the redox potential of compounds like this compound is cyclic voltammetry (CV).

General Principle of Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the ramp is inverted. This cycle can be repeated. The current at the working electrode is plotted versus the applied potential to give a cyclic voltammogram. The peak potentials in the voltammogram are related to the formal redox potential of the analyte.[5]

Detailed Experimental Protocol for Cyclic Voltammetry of Hydroquinone

This protocol is adapted from established methods for analyzing hydroquinone and can be modified for this compound.[6][7][8]

3.2.1. Materials and Reagents

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical Cell

-

Hydroquinone (or this compound)

-

Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0)

-

Deionized Water

-

Polishing materials (e.g., alumina slurries)

3.2.2. Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Setup:

-

Prepare a solution of the analyte (e.g., 1 mM hydroquinone) in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

-

Place the prepared solution into the electrochemical cell.

-

Immerse the working, reference, and counter electrodes in the solution. Ensure the reference electrode tip is close to the working electrode.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software:

-

Initial Potential: e.g., -0.2 V

-

Vertex Potential 1: e.g., +0.8 V

-

Vertex Potential 2: e.g., -0.2 V

-

Scan Rate: e.g., 100 mV/s

-

-

Run the cyclic voltammetry scan for a desired number of cycles.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

The formal redox potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

Signaling Pathways and Biological Relevance

The redox activity of this compound and its parent compound, hydroquinone, can influence cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS) and interaction with key signaling proteins.

Inhibition of Tyrosinase in Melanogenesis

Hydroquinone is a well-known inhibitor of tyrosinase, the key enzyme in melanin synthesis.[9] This action forms the basis of its use as a skin-lightening agent. While this is a direct enzymatic inhibition rather than a classical signaling pathway, it highlights the biological impact of this class of molecules.

Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways

Hydroquinone and its metabolites have been shown to modulate key signaling pathways involved in inflammation, cell survival, and proliferation.

-

PI3K/Akt Pathway: Hydroquinone has been reported to suppress the PI3K/Akt signaling pathway.[10] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to downstream effects on transcription factors like NF-κB and IRF3, which are involved in inflammatory responses.[5][11]

-

MAPK/ERK Pathway: The oxidized form of hydroquinone, benzoquinone, can activate the MAPK/ERK signaling pathway, often through the production of ROS.[12] This pathway is involved in cellular responses to stress and can lead to cell proliferation.

Activation of the Nrf2 Antioxidant Response Pathway

Cells respond to oxidative stress induced by redox-cycling compounds like quinones through the activation of the Nrf2 pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes.[6] Hydroquinone has been shown to induce the Nrf2 signaling pathway, which in turn can influence cell cycle progression.[8]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/ l -glutamate-modified electrode - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07222B [pubs.rsc.org]

- 4. Hydroquinone suppresses IFN-β expression by targeting AKT/IRF3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 affects hydroquinone-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydroquinone suppresses IFN-β expression by targeting AKT/IRF3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Acidity of Quinol Sulfate in Aqueous Environments: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive exploration of the acidic properties of quinol sulfate in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis of this compound's acidity, presents detailed experimental protocols for the determination of its acid dissociation constant (pKa), and offers a structured overview of its chemical characteristics.

Introduction to this compound

This compound, also known as hydroquinone sulfate, is an aryl sulfate and a significant metabolite of hydroquinone.[1] It is formed in biological systems through the enzymatic sulfation of hydroquinone, a process primarily mediated by sulfotransferases.[2] From a chemical standpoint, this compound is characterized by a hydroquinone moiety with one of its phenolic hydroxyl groups substituted by a sulfo group.[1][3] This structural feature is paramount in defining its chemical behavior in aqueous solutions, particularly its acidic nature. The presence of the sulfonic acid group (-SO₃H) confers strong acidic properties to the molecule.[2]

Acidic Properties of this compound in Aqueous Solutions

In aqueous media, this compound is expected to behave as a strong acid. The sulfonic acid group is highly prone to deprotonation, releasing a proton (H⁺) and forming the this compound anion.[2] This dissociation is essentially complete in water, a phenomenon attributed to the high stability of the resulting sulfonate anion, which is resonance-stabilized.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known/Expected pKa |

| This compound | C₆H₆O₅S | 190.18 | Sulfonic Acid: Very low (estimated < 0); Phenolic OH: ~10 |

| Hydroquinone | C₆H₄(OH)₂ | 110.11 | 9.9 |

| Benzenesulfonic Acid | C₆H₅SO₃H | 158.18 | ~ -7 |

Data compiled from various sources.

Experimental Determination of pKa

The determination of the acid dissociation constant (pKa) is crucial for understanding the ionization behavior of a compound, which in turn influences its solubility, absorption, and distribution in biological systems. For a compound like this compound with a highly acidic sulfonic acid group, direct measurement of its pKa in water is challenging due to the "leveling effect" of water, which makes all acids stronger than the hydronium ion (H₃O⁺) appear to have the same strength. However, the pKa of the less acidic phenolic hydroxyl group can be determined using standard techniques. The following are detailed protocols for two common methods for pKa determination.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][5] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of this compound in deionized water.

-

Use a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[2]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Add a sufficient volume of the KCl solution to maintain constant ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa of the phenolic hydroxyl group can be determined from the pH at the half-equivalence point.

-

The equivalence point is identified as the point of the steepest slope on the titration curve (the inflection point).

-

Table 2: Summary of Potentiometric Titration Parameters

| Parameter | Description |

| Analyte | This compound Solution (0.1 M) |

| Titrant | Sodium Hydroxide (0.1 M) |

| Ionic Strength Adjuster | Potassium Chloride (0.15 M) |

| Monitored Variable | pH |

| pKa Determination | pH at half-equivalence point |

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination using potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore close to the ionizable group and exhibit a change in absorbance upon ionization.[5][4]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the phenolic hydroxyl group (e.g., pH 8 to 12).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the this compound stock solution to a cuvette.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each pH value.

-

Record the spectra of the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 13).

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.